molecular formula C19H20F3NO B7464364 1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone

1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone

Cat. No. B7464364
M. Wt: 335.4 g/mol
InChI Key: SEHLOGBTPUWXCI-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the growth of various fungi and bacteria by disrupting their cell membranes. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone in lab experiments is its potential as a fluorescent probe for imaging cells and tissues. It is also relatively easy to synthesize. However, one limitation is its limited solubility in water, which may affect its effectiveness in certain experiments.

Future Directions

For research on 1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone include further investigation of its anticancer, antifungal, and antibacterial properties. It may also be studied for its potential use in drug delivery systems and as a biosensor for detecting specific molecules. Additionally, the synthesis method may be optimized to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone involves the reaction of 3-benzylidene-2-piperidone with cyclopentanone in the presence of trifluoroacetic acid and trifluoroacetic anhydride. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to yield the final product.

Scientific Research Applications

1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for imaging cells and tissues.

properties

IUPAC Name

1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO/c20-19(21,22)18(24)16-10-9-15(13-14-7-3-1-4-8-14)17(16)23-11-5-2-6-12-23/h1,3-4,7-8,13H,2,5-6,9-12H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHLOGBTPUWXCI-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(CCC2=CC3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C\2=C(CC/C2=C\C3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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